(R)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl
Description
“(R)-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2HCl” is a chiral diamine derivative featuring a propane-1,2-diamine backbone substituted with a 3-methoxyphenyl group at the third carbon and methyl groups at the N1 and N2 positions. The compound exists as a dihydrochloride salt, enhancing its solubility and stability for pharmacological applications.
Properties
Molecular Formula |
C13H24Cl2N2O |
|---|---|
Molecular Weight |
295.2 g/mol |
IUPAC Name |
(2R)-3-(3-methoxyphenyl)-1-N,2-N,2-N-trimethylpropane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C13H22N2O.2ClH/c1-14-10-12(15(2)3)8-11-6-5-7-13(9-11)16-4;;/h5-7,9,12,14H,8,10H2,1-4H3;2*1H/t12-;;/m1../s1 |
InChI Key |
QZZREKZZJIWPML-CURYUGHLSA-N |
Isomeric SMILES |
CNC[C@@H](CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl |
Canonical SMILES |
CNCC(CC1=CC(=CC=C1)OC)N(C)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and N,N-dimethylpropane-1,2-diamine.
Reaction Conditions: The key steps include reductive amination, where the aldehyde group of 3-methoxybenzaldehyde reacts with N,N-dimethylpropane-1,2-diamine in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the amine groups, potentially converting them into secondary or primary amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Secondary or primary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.
Biology
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new therapeutic agents. Its structural features allow for the design of molecules with specific biological activities.
Industry
Industrially, ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-3-(3-Methoxyphenyl)-N1,N2,N2-trimethylpropane-1,2-diamine 2hcl involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s amine groups can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally and functionally related diamines, thioesters, and pharmacologically active derivatives. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Structural Analogues
- Backbone Flexibility : The target compound’s propane-1,2-diamine backbone offers greater conformational flexibility compared to ethane-1,2-diamine (e.g., Ethonium) or rigid ethene-1,2-diamine derivatives (e.g., Compound 4). This flexibility may influence receptor binding in pharmacological contexts .
- Substituent Effects: The 3-methoxyphenyl group distinguishes it from analogs like Ro 47-9396 (7-chloroquinolinyl) or Compound 4 (bis-phenylthio).
Pharmacological Activity
- Antimicrobial Potential: Ethonium and Ro 47-9396 demonstrate that methylation of diamine termini correlates with enhanced antimicrobial or antiparasitic activity. The target compound’s N1/N2-methyl groups may similarly improve bioavailability .
- Chirality : The (R)-enantiomer may exhibit distinct biological efficacy compared to racemic mixtures, as seen in Ro 47-9396 enantiomers, which show differential metabolic stability .
Research Findings and Gaps
- Fluorescence Applications : While thioester derivatives (e.g., Compound 1–3) are studied for photochromism, the target compound’s aromatic methoxyphenyl group may confer fluorescence properties warranting further study .
- Antimicrobial Screening: No direct data exist for the target compound, but structural parallels to Ethonium and Ro 47-9396 suggest prioritized in vitro testing against bacterial or protozoal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
